molecular formula C10H15N3O3 B12749140 Nnal-N-oxide, (R)- CAS No. 762268-58-6

Nnal-N-oxide, (R)-

Cat. No.: B12749140
CAS No.: 762268-58-6
M. Wt: 225.24 g/mol
InChI Key: DKBKTKUNVONEGX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.

Industrial Production Methods

the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .

Chemical Reactions Analysis

Types of Reactions

Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.

    NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.

    NNA: Nitrosamino aldehyde.

    NNN: N’-nitrosonornicotine.

Uniqueness

Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .

Properties

CAS No.

762268-58-6

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1

InChI Key

DKBKTKUNVONEGX-SNVBAGLBSA-N

Isomeric SMILES

CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.